Cas no 740-12-5 (3,4,5-trimethoxy-N-(4-methylphenyl)benzamide)

740-12-5 structure
Nombre del producto:3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide Propiedades químicas y físicas
Nombre e identificación
-
- benzamide, 3,4,5-trimethoxy-N-(2-methylphenyl)-
- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- N-p-Toluyl 3,4,5-trimethoxy-benzamide [French]
- N-p-Toluyl 3,4,5-trimethoxy-benzamide
- Benzamide, 3,4,5-trimethoxy-N-(4-methylphenyl)-
- 2-12-00-00520 (Beilstein Handbook Reference)
- p-BENZOTOLUIDIDE, 3,4,5-TRIMETHOXY-
- DTXSID40224788
- AKOS002265585
- Oprea1_741749
- 740-12-5
- 3,4,5-Trimethoxy-p-benzotoluidide
- BRN 3104690
- AH-034/07291046
- STK729953
-
- Renchi: InChI=1S/C17H19NO4/c1-11-7-5-6-8-13(11)18-17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19)
- Clave inchi: BGNIILXYCHNOSN-UHFFFAOYSA-N
- Sonrisas: CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Atributos calculados
- Calidad precisa: 301.13147
- Masa isotópica única: 301.13140809g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 5
- Complejidad: 349
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 56.8Ų
Propiedades experimentales
- Denso: 1.174
- Punto de ebullición: 387.7°C at 760 mmHg
- Punto de inflamación: 188.2°C
- índice de refracción: 1.582
- PSA: 56.79
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3148-0002-10μmol |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-3mg |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-10mg |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-5mg |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-20μmol |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-15mg |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-4mg |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-20mg |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-1mg |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3148-0002-5μmol |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide |
740-12-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 |
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide Literatura relevante
-
1. Preparation and reactions of nitrosyl complexes of molybdenum and tungsten; X-ray structure of trans-[Mo(OH)(NO)(Ph2PCH2CH2PPh2)2]·2C4H8OChi Tat Kan,Peter B. Hitchcock,Raymond L. Richards J. Chem. Soc. Dalton Trans. 1982 79
-
2. Some reactions of dodecacarbonyltetrahydridotetraosmium with olefins; the molecular structure of 1,1,1,2,2,3,3,3,4,4,4-undecacarbonyl-1,2-μ-(1′-σ,1′–2′-η-cyclohexenyl)-tri-μ-hydrido-tetrahedro-tetraosmiumSumit Bhaduri,Brian F. G. Johnson,John W. Kelland,Jack Lewis,Paul R. Raithby,Sharwan Rehani,George M. Sheldrick,Kenneth Wong,Mary McPartlin J. Chem. Soc. Dalton Trans. 1979 562
-
3. Kinetics and mechanism of the decomposition of pyridiniomethylthallium(III) species in aqueous solutionM. D. Johnson,D. Vamplew J. Chem. Soc. B 1971 507
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